molecular formula C11H13FO2 B1443923 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal CAS No. 1339518-45-4

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal

Cat. No. B1443923
M. Wt: 196.22 g/mol
InChI Key: UFWXCTASOUWWBW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It may also include spectroscopic properties and reactivity.


Scientific Research Applications

  • Synthesis of Chalcone Derivatives

    • Application : 3’-Fluoro-4’-methoxyacetophenone is used to prepare chalcone derivatives with benzaldehydes by aldol condensation . Chalcones are α, β -unsaturated ketones employed as active pharmaceutical ingredients (APIs) .
    • Method : The compound is reacted with benzaldehydes in an aldol condensation reaction to produce chalcone derivatives .
    • Results : The resulting chalcone derivatives can be used as APIs in various pharmaceutical applications .
  • Preparation of Pyrazole Derivatives

    • Application : Chalcone derivatives obtained from 3’-Fluoro-4’-methoxyacetophenone can react with hydrazine derivatives to obtain pyrazole derivatives such as celecoxib, an anti-inflammatory drug .
    • Method : The chalcone derivatives are reacted with hydrazine derivatives to produce pyrazole derivatives .
    • Results : The resulting pyrazole derivatives have potential applications in medicinal chemistry, particularly as anti-inflammatory drugs .

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXCTASOUWWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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